

A Technical Guide to H-Met-OiPr Hydrochloride for Research Applications

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Compound of Interest

Compound Name: *H-Met-OiPr hydrochloride*

Cat. No.: *B12686241*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **H-Met-OiPr hydrochloride** (L-Methionine isopropyl ester hydrochloride), a key reagent in the synthesis of farnesyltransferase inhibitors, which are a class of compounds investigated for their potential in cancer therapy. This document outlines commercial suppliers, key technical data, a detailed experimental protocol for its application in peptide synthesis, and a visualization of the relevant biological signaling pathway.

Commercial Availability and Key Specifications

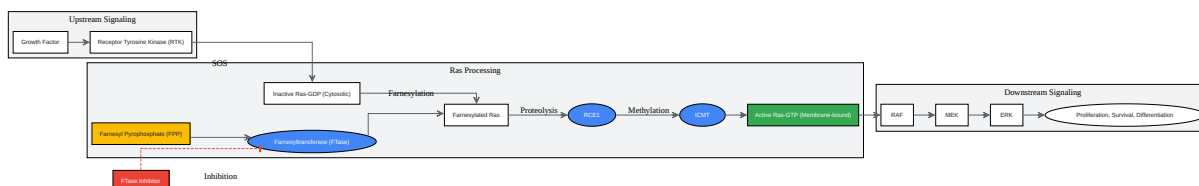
H-Met-OiPr hydrochloride is available from several commercial suppliers catering to the research and pharmaceutical development community. The quality and specifications of the product may vary between suppliers, and it is crucial to select a grade appropriate for the intended research application. Below is a summary of key quantitative data from various suppliers.

Supplier	Catalog Number	Purity (%)	Molecular Weight (g/mol)	Appearance	Storage Conditions
MedChemExpress	HY-W022657	≥97.0	227.75	White to off-white solid	Powder: -20°C (3 years); In solvent: -80°C (6 months)
Sigma-Aldrich	ChemScene - CS-0041889	≥97	227.76	Solid	4°C
BLD Pharm	BD138656	≥97	227.75	Not specified	Inert atmosphere, room temp
Fluorochem	M02990	Not specified	227.75	Not specified	Not specified
GL Biochem	Not specified	Not specified	227.75	Not specified	Not specified

Farnesyltransferase Signaling Pathway and Inhibition

H-Met-OiPr hydrochloride is a crucial building block in the synthesis of inhibitors targeting farnesyltransferase (FTase). FTase is a key enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases. The farnesylation of Ras is essential for its localization to the plasma membrane and its subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making FTase an attractive target for therapeutic intervention.

FTase inhibitors are designed to mimic the C-terminal CAAX motif of Ras, thereby competitively inhibiting the enzyme and preventing Ras farnesylation. This leads to the mislocalization of Ras and the attenuation of its downstream signaling, ultimately inhibiting tumor cell growth.



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Caption: Farnesyltransferase signaling pathway and the point of inhibition.

Experimental Protocol: Synthesis of a Farnesyltransferase Inhibitor Precursor

The following is a representative experimental protocol for the coupling of **H-Met-OiPr hydrochloride** to a protected amino acid, a key step in the synthesis of many farnesyltransferase inhibitors. This protocol is based on standard peptide coupling procedures.

Materials:

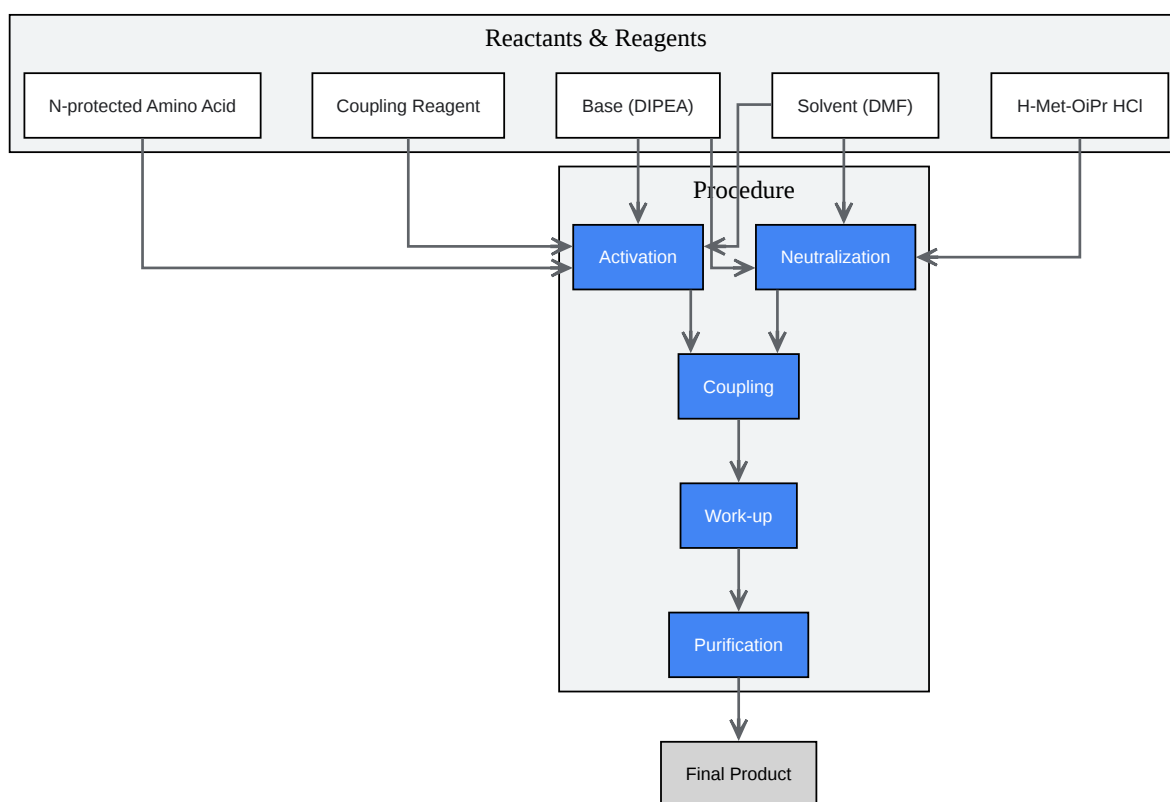
- **H-Met-OiPr hydrochloride**
- N-protected amino acid (e.g., Boc-Cys(Trt)-OH)
- Coupling reagent (e.g., HBTU, HATU)

- Base (e.g., Diisopropylethylamine - DIPEA)
- Solvent (e.g., Anhydrous Dimethylformamide - DMF)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- 1M Hydrochloric acid solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and stirring equipment
- Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

- Neutralization of **H-Met-OiPr hydrochloride**:
 - Dissolve **H-Met-OiPr hydrochloride** (1.0 equivalent) in anhydrous DMF.
 - Add DIPEA (1.1 equivalents) dropwise at 0 °C and stir for 15 minutes to neutralize the hydrochloride salt.
- Activation of the N-protected amino acid:
 - In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and the coupling reagent (e.g., HBTU, 1.0 equivalent) in anhydrous DMF.
 - Cool the solution to 0 °C and add DIPEA (2.0 equivalents) dropwise.
 - Stir the mixture at 0 °C for 20 minutes to allow for the activation of the carboxylic acid.
- Coupling Reaction:

- Add the neutralized **H-Met-OiPr hydrochloride** solution from step 1 to the activated amino acid solution from step 2 at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
- Monitor the progress of the reaction by TLC.
- Work-up and Purification:
 - Once the reaction is complete, dilute the mixture with ethyl acetate.
 - Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
 - The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).



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Caption: Experimental workflow for peptide coupling using H-Met-OiPr HCl.

Disclaimer: This technical guide is intended for informational purposes for research professionals. All laboratory work should be conducted in a safe and appropriate environment, following all institutional and governmental regulations. The experimental protocol provided is a general guideline and may require optimization for specific substrates and reaction scales.

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